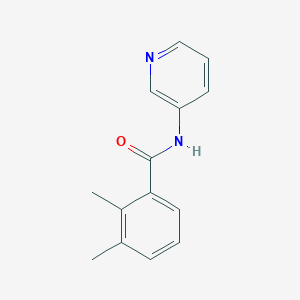
2,3-dimethyl-N-pyridin-3-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N-pyridin-3-ylbenzamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a pyridine derivative with a benzamide moiety, and its chemical formula is C16H16N2O. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
作用机制
The exact mechanism of action of 2,3-dimethyl-N-pyridin-3-ylbenzamide is not fully understood. However, several studies have suggested that it acts through multiple pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Additionally, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
2,3-dimethyl-N-pyridin-3-ylbenzamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the expression of MMPs, which play a key role in tissue remodeling. Moreover, it has been reported to induce apoptosis in cancer cells, thereby inhibiting their growth.
实验室实验的优点和局限性
One of the main advantages of using 2,3-dimethyl-N-pyridin-3-ylbenzamide in lab experiments is its low toxicity. Several studies have reported that it is well-tolerated by animals and humans, making it a safe candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2,3-dimethyl-N-pyridin-3-ylbenzamide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Moreover, further research is needed to fully understand its mechanism of action and to identify potential side effects.
Conclusion:
2,3-dimethyl-N-pyridin-3-ylbenzamide is a promising compound that has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anticancer effects, making it a potential candidate for the treatment of several disorders. Its low toxicity and well-tolerated nature make it a safe candidate for further research. However, further research is needed to fully understand its mechanism of action and to identify potential side effects.
合成方法
The synthesis of 2,3-dimethyl-N-pyridin-3-ylbenzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2,3-dimethylpyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,3-dimethyl-N-pyridin-3-ylbenzamide as a white crystalline solid with a high yield.
科学研究应用
2,3-dimethyl-N-pyridin-3-ylbenzamide has been extensively studied for its potential as a therapeutic agent. Several studies have reported its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Moreover, it has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
2,3-dimethyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-7-13(11(10)2)14(17)16-12-6-4-8-15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXTNAWTWESLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-pyridin-3-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

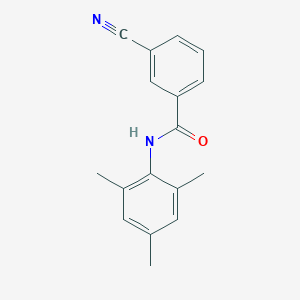
![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
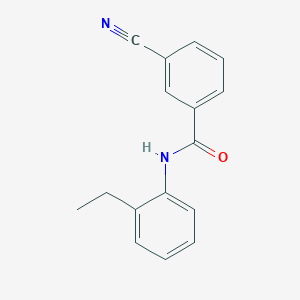
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
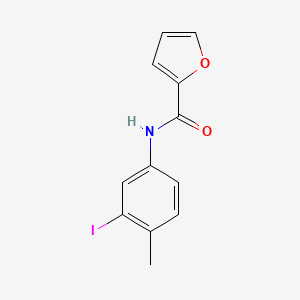
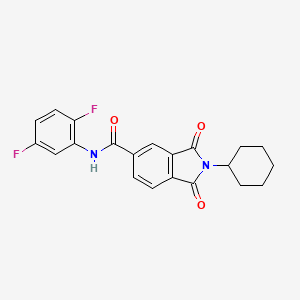
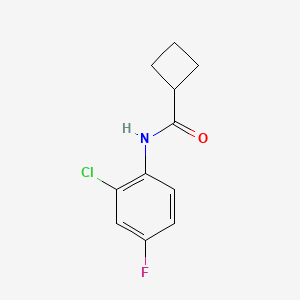

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
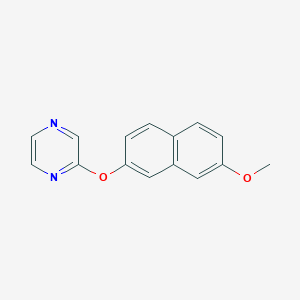
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)